molecular formula C25H21N3O5S2 B3583878 6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide

6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide

Cat. No.: B3583878
M. Wt: 507.6 g/mol
InChI Key: RSSFJZOUGBAVCQ-UHFFFAOYSA-N
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Description

6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzo[cd]indole core with disulfonamide groups at the 6 and 8 positions, and 2-methylphenyl groups attached to the nitrogen atoms.

Preparation Methods

The synthesis of 6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide involves its interaction with TNF-α. The compound binds to TNF-α, inhibiting its activity and preventing it from triggering inflammatory responses. This interaction occurs at the molecular level, where the compound’s structure allows it to fit into the binding site of TNF-α, blocking its activity .

Properties

IUPAC Name

6-N,8-N-bis(2-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S2/c1-15-8-3-5-12-19(15)27-34(30,31)21-14-22(35(32,33)28-20-13-6-4-9-16(20)2)24-23-17(21)10-7-11-18(23)25(29)26-24/h3-14,27-28H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSFJZOUGBAVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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